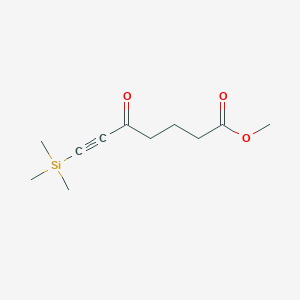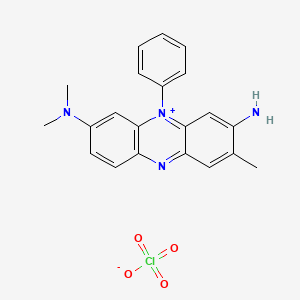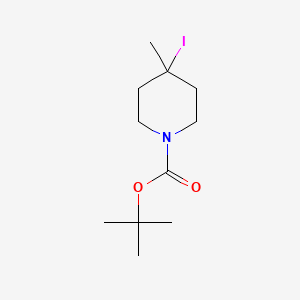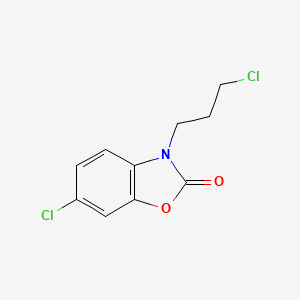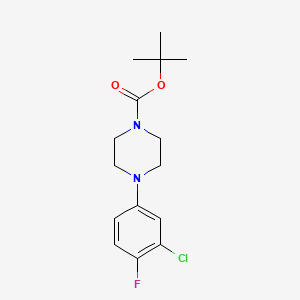
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The N-Boc group refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the N-Boc group: The tert-butyloxycarbonyl group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions.
Substitution with the 3-Chloro-4-Fluoro phenyl group: This step involves the substitution reaction where the piperazine ring is functionalized with the 3-Chloro-4-Fluoro phenyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-Chloro-4-Fluoro phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce this compound amine derivatives.
Applications De Recherche Scientifique
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms involving piperazine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-4-N-(3-Chloro phenyl)piperazine
- N-Boc-4-N-(4-Fluoro phenyl)piperazine
- N-Boc-4-N-(3,4-Dichloro phenyl)piperazine
Uniqueness
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
951626-70-3 |
|---|---|
Formule moléculaire |
C15H20ClFN2O2 |
Poids moléculaire |
314.78 g/mol |
Nom IUPAC |
tert-butyl 4-(3-chloro-4-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(16)10-11/h4-5,10H,6-9H2,1-3H3 |
Clé InChI |
VQFYCADGBWVSIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



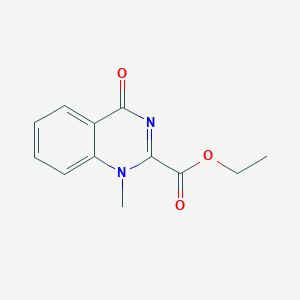
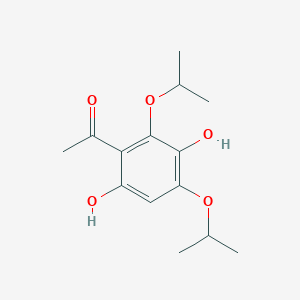
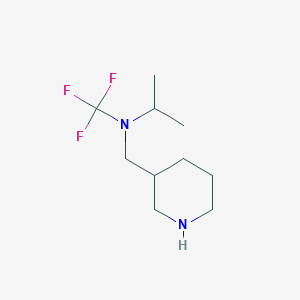


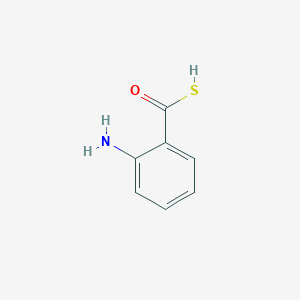
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
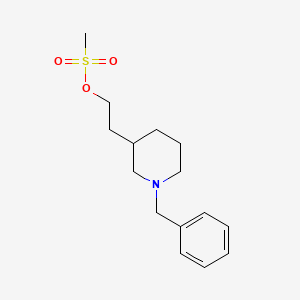
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
